Stigmastane-3,5,6-triol
Description
Contextualization within Steroid and Phytosterol Chemical Biology
Steroids are a broad class of organic compounds characterized by a specific four-ring carbon structure. britannica.com This fundamental structure is subject to a vast array of modifications, leading to a wide diversity of molecules with profound biological roles. britannica.com These roles span from hormonal regulation and inflammatory response to maintaining the structural integrity of cell membranes. britannica.comwikipedia.org
Within this large family, phytosterols (B1254722) are steroids found in plants. britannica.com They are structural analogues of cholesterol, the primary sterol in animals. wikipedia.orgmdpi.com The most common phytosterols include β-sitosterol, campesterol (B1663852), and stigmasterol (B192456). mdpi.com Phytosterols are integral components of plant cell membranes, where they modulate membrane fluidity and permeability, much like cholesterol in animal cells. wikipedia.org
Stigmastane-3,5,6-triol belongs to the stigmastane (B1239390) class of phytosterols. contaminantdb.cafoodb.ca These compounds are characterized by a stigmastane skeleton, which is a cholestane (B1235564) structure with an ethyl group at the C24 position. foodb.cafoodb.ca this compound itself is a hydroxylated derivative, specifically a triol, meaning it possesses three hydroxyl (-OH) groups. nih.govcymitquimica.com The presence and stereochemistry of these hydroxyl groups at positions 3, 5, and 6 are key to its chemical identity and influence its physical and biological properties. cymitquimica.com This particular compound has been identified in various natural sources, including the roots of Breynia fruticosa, Machilus zuihoensis, and in the European honey bee, Apis mellifera. nih.gov
| Compound Name | Compound Class | Key Structural Features | Primary Function/Significance |
|---|---|---|---|
| Steroid | Organic Compound | Four-ring carbon structure (gonane skeleton) | Hormones, structural component of cell membranes. britannica.comwikipedia.org |
| Phytosterol | Steroid | Steroid core, often with an alkyl group at C24 | Structural component of plant cell membranes. britannica.comwikipedia.org |
| Cholesterol | Zoosterol | Steroid core, hydroxyl group at C3 | Structural component of animal cell membranes, precursor to steroid hormones and vitamins. wikipedia.org |
| Stigmastane | Phytosterol | Saturated 29-carbon steroid skeleton | Backbone for a variety of naturally occurring phytosterols. foodb.ca |
| This compound | Phytosterol, Triol | Stigmastane skeleton with hydroxyl groups at C3, C5, and C6 | Studied for various biological activities. nih.govcymitquimica.com |
Historical Perspective on Stigmastane-Type Compound Research
Research into phytosterols, including stigmastane-type compounds, has a history rooted in natural product chemistry. The initial focus was on the isolation and structural elucidation of these molecules from various plant sources. Stigmasterol, a prominent and unsaturated relative of stigmastane, was discovered in the mid-20th century and became a key precursor for the industrial synthesis of steroid hormones like progesterone (B1679170) and cortisone. wikipedia.org
The study of stigmastane derivatives, which lack the double bonds found in more common phytosterols like stigmasterol and β-sitosterol, followed. These saturated sterols were often identified as microbial transformation products or minor components in plant extracts. researchgate.net Early research in the 1980s began to map out the metabolic pathways used by microorganisms to break down sterols, identifying various intermediates. researchgate.net
More recently, research has expanded to investigate the biological activities of a wider range of stigmastane derivatives. For instance, studies have isolated and identified various stigmastane compounds from different plant species, such as Ailanthus altissima and Chisocheton lasiocarpus. nih.govresearchgate.net This foundational work of isolating and characterizing new stigmastane-type steroids continues, with recent examples including the identification of novel polyoxygenated stigmastanes from Vernonia kotschyana and antibacterial stigmastane steroids from Vernonia glabra. nih.govfigshare.com This ongoing discovery highlights the structural diversity within this class of compounds and provides new molecules for further investigation.
Current Research Landscape and Emerging Trends for this compound
Current research on this compound and related compounds is increasingly focused on their potential biological activities. The presence of multiple hydroxyl groups makes these molecules interesting candidates for various biological interactions. cymitquimica.com
One area of investigation is the potential for these compounds to exhibit cytotoxic effects. Studies have synthesized and evaluated the cytotoxic effects of various stigmasterol derivatives, including those with hydroxylations and epoxidations, against cancer cell lines. researchgate.netresearchgate.net For example, some oxidized derivatives of stigmasterol have been shown to induce apoptosis in human monocytic cell lines. researchgate.net
Another emerging trend is the investigation of the antimicrobial properties of stigmastane derivatives. Research has shown that certain stigmastane compounds isolated from plant extracts exhibit moderate antibacterial activity. nih.govfigshare.com Furthermore, some research suggests that this compound and its derivatives could be explored for the preparation of antiviral medicines. chemfaces.comcymitquimica.com
The synthesis of various stigmastane derivatives for biological testing is also a significant area of current research. This allows for the creation of a library of related compounds to study structure-activity relationships. For example, the oxidation products of stigmasterol, which can include triol derivatives, have been synthesized and characterized. acs.org This synthetic work is crucial for providing sufficient quantities of these compounds for detailed biological evaluation.
| Research Area | Focus | Example Finding |
|---|---|---|
| Natural Product Isolation | Discovery and characterization of new stigmastane derivatives from natural sources. | Isolation of new polyoxygenated stigmastane-type steroids from Vernonia kotschyana. nih.gov |
| Cytotoxicity Studies | Evaluation of the effects of stigmastane derivatives on cancer cell lines. | Certain oxidized derivatives of stigmasterol have been found to induce apoptosis in human monocytic cells. researchgate.net |
| Antimicrobial Research | Screening of stigmastane compounds for activity against bacteria and viruses. | Stigmastane derivatives from Vernonia glabra showed antibacterial activity. figshare.com this compound has been noted for potential antiviral applications. chemfaces.comcymitquimica.com |
| Synthetic Chemistry | Development of methods to synthesize and modify stigmastane compounds for biological testing. | Synthesis and characterization of various stigmasterol oxidation products, including triols. acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H52O3 |
|---|---|
Molecular Weight |
448.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19-,20-,21?,22+,23-,24+,25+,26?,27-,28-,29?/m1/s1 |
InChI Key |
VGSSUFQMXBFFTM-IPPQOONYSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CCC(C4)O)C)O)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
Synonyms |
5 alpha-stigmastane-3 beta,5,6 beta-triol 3-monobenzoate 5 alpha-stigmastane-3 beta,5,6 beta-triol 3-monobenzoate, (3beta)-isome |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Stigmastane 3,5,6 Triol
Botanical Sources and Distribution
Stigmastane-3,5,6-triol has been identified in a variety of plant species, indicating a widespread, albeit not ubiquitous, distribution in the plant kingdom.
Isolation from Breynia fruticosa and Machilus zuihoensis
This compound has been successfully isolated from the roots of Breynia fruticosa. nih.gov It has also been reported in Machilus zuihoensis, highlighting its presence in different plant families. nih.gov
Detection in Sida Species Metabolite Profiling
Metabolite profiling using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has detected this compound in the leaf extracts of several Sida species from West and South Sumatra, Indonesia. jppres.com The species in which this compound was identified include Sida acuta, Sida rhombifolia, and Sida cordifolia. jppres.com
Identification in Casearia membranacea Extracts
Investigations into the chloroform-soluble fraction of the stem of Casearia membranacea led to the isolation of Stigmastane-3β,5α,6β-triol. thieme-connect.comchemfaces.comresearchgate.netchemfaces.com This compound was one of fifteen known compounds identified from the extract. thieme-connect.comchemfaces.comresearchgate.netchemfaces.com
Presence in Ailanthus altissima Fruits
While several stigmasterol (B192456) derivatives have been isolated from the fruits of Ailanthus altissima, this compound itself has not been explicitly identified in the provided research on this plant. nih.govphcogrev.comresearchgate.net The isolated compounds from A. altissima fruits include 5α-stigmastane-3,6-dione, 3β-hydroxystigmast-5-en-7-one, and 5α-stigmastane-3β,6β-diol, among others. nih.govphcogrev.comresearchgate.net
Quantification in Cyperus papyrus L. Stem Lipids
Analysis of the lipid composition of Cyperus papyrus L. stems revealed the presence of sitostane-3,5,6-triol, a synonym for this compound, in the pith. researchgate.netnih.govresearchgate.net The concentration was reported as 30 mg/kg of the acetone (B3395972) extract, while only trace amounts were found in the rind. nih.gov
Other Documented Plant Occurrences
Beyond the species detailed above, this compound has been noted in other plants as well. For instance, it has been isolated from the fruits of Evodia rutaecarpa. chemfaces.com The compound is also mentioned in studies related to Vernonia guineensis, where stigmastane-type steroids are considered chemical markers of the genus. researchgate.net
Data Tables
Table 1: Documented Botanical Sources of this compound
| Plant Species | Part of Plant | Method of Identification |
| Breynia fruticosa | Roots | Isolation |
| Machilus zuihoensis | Not specified | Reported Occurrence |
| Sida acuta | Leaves | LC-MS/MS |
| Sida rhombifolia | Leaves | LC-MS/MS |
| Sida cordifolia | Leaves | LC-MS/MS |
| Casearia membranacea | Stem | Isolation from chloroform-soluble fraction |
| Cyperus papyrus L. | Pith of Stem | GC-MS |
| Evodia rutaecarpa | Fruits | Not specified |
| Vernonia guineensis | Not specified | Genus Marker |
Table 2: Quantification of this compound in Cyperus papyrus L.
| Plant Part | Concentration (mg/kg of acetone extract) |
| Pith | 30 |
| Rind | Trace |
Occurrence in Non-Plant Biological Systems
While phytosterols (B1254722) are characteristic of plants, they can be found in other organisms that acquire them through their diet. The detection of this compound in various animal species is a testament to the transfer of these compounds through the food chain.
The European honeybee, Apis mellifera, is one of the non-plant organisms in which this compound has been identified. nih.govnaturalproducts.net Insects, including honeybees, cannot synthesize sterols de novo and must obtain them from their diet, which primarily consists of pollen and nectar from plants. nih.gov The presence of this compound and its derivatives in honeybee products like royal jelly is attributed to the diverse floral sources visited by the bees. researchgate.net Specifically, a derivative, stigmast-24(28)-ene-3b,5a,6b-triol, has been reported in royal jelly. researchgate.net
Table 1: Detection of this compound and Related Sterols in Apis mellifera
| Compound | Organism | Product | Reference |
| This compound | Apis mellifera | Not specified | nih.govnaturalproducts.net |
| Stigmast-24(28)-ene-3b,5a,6b-triol | Apis mellifera | Royal Jelly | researchgate.net |
Marine invertebrates are a rich source of diverse and often unique steroidal compounds. researchgate.netnih.gov Starfish (class Asteroidea) in particular, are known to contain a complex array of polyhydroxylated steroids. researchgate.netebin.pub While the direct isolation of this compound from starfish is not extensively documented in the provided search results, the isolation of a wide variety of other cholestane (B1235564) and stigmastane-based sterols from species such as Asterias rathbuni and Hippasteria kurilensis suggests that starfish are a potential source for such compounds. nih.govebin.pub The structural diversity of steroids in these organisms is significant, arising from dietary intake and subsequent metabolic modification.
Table 2: Examples of Steroids Isolated from Marine Starfish
| Organism | Compound Class | Example Compound (if specified) | Reference |
| Asterias rathbuni | Cholestane Steroids | Not specified | ebin.pub |
| Hippasteria kurilensis | 4,5-epoxy steroids | Kurilensoside H | nih.gov |
| General Starfish | Polyhydroxy steroids | Various | researchgate.net |
Extraction and Purification Techniques for this compound
The isolation of this compound from natural sources involves a multi-step process of extraction followed by purification. The initial step is typically an extraction from the source material using an organic solvent. Common methods include Soxhlet extraction with acetone or maceration with ethanol. mdpi.comcore.ac.uk
Following extraction, the crude extract, which contains a mixture of compounds, undergoes various chromatographic techniques for purification. A common approach is to use column chromatography, often with silica (B1680970) gel as the stationary phase. acs.orgconicet.gov.ar Further purification to isolate the pure compound is frequently achieved using High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC). nih.govbioline.org.br Thin-Layer Chromatography (TLC) can also be used for purification and to monitor the separation process. core.ac.uk
Table 3: Common Methodologies for Sterol Extraction and Purification
| Technique | Description | Purpose | References |
| Extraction | |||
| Soxhlet Extraction | Continuous extraction with a solvent (e.g., acetone, ethanol). | To obtain a crude extract from the solid source material. | mdpi.comcore.ac.uk |
| Purification | |||
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase (e.g., silica gel). | Initial fractionation and purification of the crude extract. | acs.orgconicet.gov.arnih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase. Reverse-phase is common for sterols. | Final purification to obtain the highly pure compound. | nih.govbioline.org.br |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, often used for monitoring purity and for small-scale preparative separation. | Monitoring reaction progress and purification. | core.ac.uk |
| Vacuum Liquid Chromatography (VLC) | A variation of column chromatography performed under vacuum. | Bioassay-guided fractionation of crude extracts. | bioline.org.br |
Biosynthetic Pathways and Metabolic Transformations of Stigmastane 3,5,6 Triol
Precursor-Product Relationships
The formation of stigmastane-3,5,6-triol is intrinsically linked to the metabolism of abundant phytosterols (B1254722). These precursor molecules undergo specific oxidative modifications to yield the triol structure.
This compound is a direct derivative of stigmasterol (B192456) and other related C29 phytosterols, such as β-sitosterol. biosynth.comcymitquimica.com Phytosterols are essential components of plant cell membranes and serve as precursors for a multitude of other bioactive molecules. researchgate.netwiley.com The biosynthesis of these precursor sterols, like stigmasterol, campesterol (B1663852), and β-sitosterol, is a complex process that originates from the isoprenoid pathway. wiley.comdavidmoore.org.uk In plants, the pathway proceeds through the cyclization of squalene (B77637) to form cycloartenol, which then undergoes a series of enzymatic modifications to produce the various phytosterols that dominate in the plant kingdom. wiley.comresearchgate.netnih.gov this compound, also referred to as sitostanetriol, is thus a downstream metabolite arising from these primary phytosterols. nih.govcymitquimica.com
The conversion of phytosterols like stigmasterol or sitosterol (B1666911) into this compound is an oxidative process. This transformation is a known consequence of sterol oxidation, which can occur through autoxidation or enzymatic pathways. aocs.orgresearchgate.net The formation of this compound is a classic example of a phytosterol oxidation product (POP). researchgate.netresearchgate.net
The key steps in this transformation are:
Epoxidation: The process initiates with the oxidation of the C5-C6 double bond (Δ5) in the B-ring of the precursor sterol (e.g., sitosterol) to form intermediary 5α,6α- or 5β,6β-epoxides. aocs.orgresearchgate.net
Hydration: The epoxide ring is subsequently opened through a hydration reaction. This step introduces two hydroxyl groups at the C5 and C6 positions. The hydration of a 5α,6α-epoxide, for instance, leads to the formation of the 3β,5α,6β-triol. aocs.org
This sequence of reactions highlights a direct precursor-product pathway from common plant sterols to their corresponding triol derivatives.
Table 1: Precursor-Product Relationship in this compound Formation
| Precursor | Intermediate Product | Final Product | Transformation Type |
|---|---|---|---|
| Stigmasterol / β-Sitosterol | 5,6-Epoxystigmastanol | This compound | Oxidation (Epoxidation followed by Hydration) aocs.orgresearchgate.net |
The epoxidation and hydroxylation reactions central to the formation of this compound are typically catalyzed by specific classes of enzymes. nih.gov In biological systems, particularly in plants, cytochrome P450 monooxygenases (CYPs) are a major superfamily of enzymes responsible for such oxidative modifications of steroids. nih.govresearchgate.net
While the precise enzyme that converts stigmasterol to its 5,6-epoxide intermediate has not been definitively identified, the mechanism is well-understood from related pathways. For example, in the biosynthesis of brassinosteroids (a class of plant hormones derived from phytosterols), CYP enzymes play a critical role in carrying out multiple hydroxylation steps on the sterol skeleton. researchgate.net The DWF4 enzyme in Arabidopsis, a cytochrome P450, functions as a 22α-hydroxylase, demonstrating the capacity of these enzymes to hydroxylate specific positions on a sterol. researchgate.net
The formation of this compound follows a two-step mechanism:
Epoxidation: An enzyme, likely a CYP, catalyzes the addition of an oxygen atom across the Δ5 double bond of the stigmastane (B1239390) precursor to form a 5,6-epoxide. aocs.orgresearchgate.net
Epoxide Ring Opening: An epoxide hydrolase then catalyzes the addition of a water molecule to the epoxide, opening the ring and creating two new hydroxyl groups at C-5 and C-6, resulting in the final triol structure. aocs.org
Microbial Transformation of Stigmastane-Type Steroids
A wide range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to transform steroids and sterols. davidmoore.org.ukresearchgate.netwjpls.org These biotransformations are of significant industrial interest for producing valuable steroid-based pharmaceuticals. wjpls.org Stigmastane-type steroids, including stigmasterol, are viable substrates for these microbial conversions.
The microbial catabolism of sterols typically begins with the modification of the A-ring. oup.com This initial step involves the oxidation of the 3β-hydroxyl group and isomerization of the Δ5 double bond to create a 3-keto-4-ene structure. oup.com This reaction is catalyzed by either cholesterol oxidase or a NAD(P)-dependent 3β-hydroxysteroid dehydrogenase (3β-HSD). oup.com
Key microorganisms involved in steroid transformations include:
Mycobacterium, Rhodococcus, and Streptomyces : These bacteria are well-known for their ability to degrade the side chain of sterols and perform various modifications on the steroid nucleus. davidmoore.org.ukoup.com A mutant strain of Mycobacterium has been identified that can cleave the side-chain of stigmasterol, a process often inhibited by the C22 double bond in other strains. davidmoore.org.uk
Aspergillus, Rhizopus, and Curvularia : These fungi are particularly effective at carrying out highly specific hydroxylation reactions at various positions on the steroid core, such as the 11α-, 11β-, and 16α-positions, which are crucial steps in the synthesis of corticosteroids. wjpls.org
Table 2: Examples of Microbial Genera in Steroid Transformation
| Microbial Genus | Key Transformation Activity | Relevant Enzyme(s) |
|---|---|---|
| Rhodococcus | Sterol catabolism initiation, side-chain cleavage | Cholesterol Oxidase oup.com |
| Mycobacterium | Side-chain cleavage of phytosterols | 3β-Hydroxysteroid Dehydrogenase oup.com |
| Rhizopus | 11α-hydroxylation | Cytochrome P450 monooxygenases wjpls.org |
| Aspergillus | 11α-hydroxylation | Cytochrome P450 monooxygenases wjpls.org |
Enzymatic Systems Involved in this compound Metabolism in Plants
The metabolism of phytosterols in plants is managed by a diverse array of enzymatic systems that regulate their synthesis, modification, and degradation. researchgate.netwiley.com The formation of oxidized derivatives like this compound is part of this complex metabolic network.
The primary enzymes involved in the oxidative modification of the sterol nucleus belong to the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net This is the largest family of enzymes in plants and is crucial for the biosynthesis of numerous secondary metabolites, including modified sterols. nih.gov
Evidence for the role of CYPs in stigmastane metabolism comes from the well-characterized brassinosteroid (BR) biosynthetic pathway. Phytosterols like campesterol (a C28 sterol) and sitosterol are precursors to BRs, and their conversion involves multiple hydroxylation and oxidation steps catalyzed by specific CYPs. nih.govresearchgate.net
Table 3: Key Enzyme Families in Plant Sterol Metabolism
| Enzyme Family | Role in Sterol Metabolism | Specific Examples in Plants |
|---|---|---|
| Cytochrome P450 (CYP) Monooxygenases | Hydroxylation, epoxidation, and other oxidative reactions on the sterol nucleus and side chain. nih.govresearchgate.net | DWF4 (C22-hydroxylase), CYP90B1, CYP724B2 (hydroxylases in BR pathway). researchgate.net |
| Sterol Methyltransferases (SMT) | Alkylation at the C-24 position, distinguishing plant sterols from cholesterol. nih.govfrontiersin.org | SMT1, SMT2. nih.gov |
| Reductases/Desaturases | Modify double bonds in the sterol nucleus and side chain. researchgate.netnih.gov | Sterol C-5 desaturase, 7-dehydrocholesterol (B119134) reductase (7-DR). researchgate.net |
| Hydroxysteroid Dehydrogenases (HSD) | Interconversion of hydroxyl and keto groups. researchgate.net | 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.net |
While the specific plant enzymes that produce this compound from stigmasterol have not been fully isolated and characterized, it is widely accepted that they belong to these established enzyme families that govern sterol modifications. The formation of the triol is likely a result of the activity of a specific CYP enzyme causing epoxidation, followed by the action of an epoxide hydrolase.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Stigmasterol |
| β-Sitosterol |
| Campesterol |
| Cholesterol |
| Cycloartenol |
| Squalene |
| 5,6-Epoxystigmastanol |
| Brassinosteroids |
| 3β-hydroxysteroid |
| N-cis-feruloyltyramine |
| N-trans-feruloyltyramine |
| Friedelin |
| Syringaldehyde |
| Vanillic acid |
| Methyl hexadecanoate |
| Anthraquinone |
| (+/-)-syringaresinol |
| Stigmast-5-ene-3beta,7alpha-diol |
| Stigmast-5-ene-3beta,7beta-diol |
| Beta-sitostenone |
Synthetic Methodologies and Chemical Derivatization of Stigmastane 3,5,6 Triol
Total Synthesis Approaches to Stigmastane-3,5,6-triol Core Structure
The laboratory total synthesis of the complex stigmastane (B1239390) core is rarely undertaken due to its intricate tetracyclic structure and multiple stereocenters. Such an endeavor would require a lengthy and challenging multi-step sequence, which is not economically viable given the availability of inexpensive and structurally similar starting materials from nature. uni-koeln.de
Nature's own total synthesis, the biosynthesis of sterols, provides a conceptual framework. This pathway begins with simple precursors like acetyl-CoA and proceeds through key intermediates such as squalene (B77637). acs.orgresearchgate.net Squalene undergoes an oxygen-dependent epoxidation to form oxidosqualene, which is then cyclized by specific enzymes (oxidosqualene cyclases) to produce the foundational sterol skeleton, such as lanosterol (B1674476) or cycloartenol. acs.orgnih.gov Subsequent enzymatic modifications, including demethylations and reductions, lead to the formation of various phytosterols (B1254722), including those with the stigmastane skeleton. nih.gov While this biological pathway represents a highly efficient total synthesis, it is not replicated in a standard laboratory setting for the production of this compound.
Semi-Synthetic Strategies from Natural Sterols
The most prevalent and practical route to this compound involves the chemical modification of readily available plant sterols, with stigmasterol (B192456) being a primary precursor. Stigmasterol possesses the required stigmastane skeleton and key functional groups, such as a C3-hydroxyl group and a C5-C6 double bond, that serve as reactive handles for introducing the desired triol functionality. nih.govnih.gov
The conversion of stigmasterol to this compound involves a series of strategic modifications targeting its inherent functional groups. The presence of a hydroxyl group at C-3 and double bonds at C-5 and C-22 allows for a variety of chemical transformations, including acetylation, oxidation, epoxidation, and dihydroxylation. nih.govnih.gov
A common strategy involves the initial protection or modification of certain functional groups to direct the reactivity of subsequent steps. For instance, the C3-hydroxyl group can be acetylated to prevent its interference in reactions targeting the double bonds. nih.gov An alternative and more sophisticated approach involves the protection of the 3β-hydroxy-Δ⁵ system by converting it into a 3α,5α-cyclo-6β-methoxy derivative, known as an i-steroid methyl ether. unisi.it This transformation not only protects these groups but can also influence the stereochemical outcome of reactions at other positions, such as the side-chain double bond. unisi.itresearchgate.net
| Starting Material/Intermediate | Modification Strategy | Purpose | Reference |
| Stigmasterol | Acetylation of C3-OH | Protection of the hydroxyl group | nih.gov |
| Stigmasterol | Conversion to i-steroid ether | Protection of 3β-hydroxy-Δ⁵ system and directing stereoselectivity | unisi.itresearchgate.net |
| Stigmasterol Acetate (B1210297) | Allylic oxidation | Introduction of a keto group at C-7 | acs.org |
| 5,6-Epoxystigmast-22-en-3β-ol | Acid-catalyzed ring opening | Formation of the 3,5,6-triol system | acs.org |
The key transformation in the synthesis of this compound from stigmasterol is the introduction of hydroxyl groups at the C-5 and C-6 positions with specific stereochemistry (5α, 6β). This is typically achieved via a two-step epoxidation-hydrolysis sequence.
Epoxidation: Stigmasterol is treated with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), in a solvent like dichloromethane. This reaction targets the C5-C6 double bond to form 5,6-epoxystigmast-22-en-3β-ol. The reaction generally produces a mixture of the 5α,6α-epoxide and the 5β,6β-epoxide, with the α-isomer being the major product due to the less hindered approach of the reagent from the alpha face of the steroid nucleus. acs.org
Epoxide Ring Opening: The resulting mixture of epoxides is then subjected to acid-catalyzed hydrolysis. Treatment with a mineral acid, such as sulfuric acid, in a solvent system like aqueous acetone (B3395972), facilitates the ring-opening of the epoxide. acs.org This reaction proceeds via an anti-diaxial opening mechanism, which, when applied to the 5α,6α-epoxide, results in the formation of the desired (3β,5α,6β)-triol configuration. acs.org
The direct dihydroxylation of the C5-C6 double bond using reagents like osmium tetroxide is another method for introducing vicinal diols. However, this method is more frequently employed for the dihydroxylation of the C22-C23 side-chain double bond, often with the aid of chiral ligands to control the stereochemistry of the newly formed hydroxyl groups. acs.org
| Reaction | Reagents & Conditions | Product(s) | Stereochemistry | Reference |
| Epoxidation | Stigmasterol, m-CPBA, CH₂Cl₂ | 5α,6α-Epoxide and 5β,6β-Epoxide (5:1 mixture) | α-epoxide is major | acs.org |
| Epoxide Hydrolysis | Epoxide mixture, H₂SO₄, Acetone/H₂O | 5α-Stigmast-22-ene-3β,5α,6β-triol | 3β,5α,6β-triol | acs.org |
| Side-chain Dihydroxylation | i-Stigmasterol methyl ether, OsO₄, NMO | (22S,23S)-diol derivative | 22S, 23S | acs.org |
| Chiral Dihydroxylation | i-Stigmasterol methyl ether, OsO₄, DHQD-PHN | (22R,23R)-diol derivative | 22R, 23R | acs.org |
The semi-synthetic methodologies applied to stigmasterol can be extended to create a wide array of analogues and derivatives of this compound with modified skeletons or additional functional groups. nih.govresearchgate.net These modifications are explored to investigate structure-activity relationships for various biological targets.
One common strategy involves further oxidation of the triol or its precursors. For example, the introduction of hydroxyl groups across the C22-C23 double bond of stigmast-5-ene-3β,5α,6β-triol using osmium tetroxide leads to the formation of stigmastane-3β,5α,6β,22,23-pentols. nih.govacs.org Other derivatives that have been successfully synthesized from stigmasterol include stigmastane-diones, -enones, and compounds where the hydroxyl groups are replaced with other functionalities, such as a fluorine atom. nih.govscispace.com
| Analogue/Derivative Name | Structural Modification from this compound | Precursor/Method | Reference |
| Stigmastane-3β,5,6,22,23-pentol | Additional hydroxyl groups at C-22 and C-23 | Dihydroxylation of a triol precursor | nih.govacs.orgresearchgate.net |
| 5,6-Epoxystigmast-22-en-3β-ol | Precursor with an intact epoxide ring instead of the 5,6-diol | Epoxidation of stigmasterol | nih.govacs.orgresearchgate.net |
| (22E)-3β-Fluoro-5-hydroxy-5α-stigmast-22-en-6-one | 3-OH replaced by 3β-F; 6-OH replaced by 6-keto | Synthesized from a 3β-fluoro-5β,6β-epoxy derivative | scispace.com |
| Stigmasta-5,22-dien-3,7-dione | 3-OH replaced by 3-keto; 7-keto introduced; no 5,6-diol | Oxidation of stigmasterol | nih.govnih.govresearchgate.net |
| (22S,23S)-Stigmast-5-ene-3β,22,23-triol | Hydroxylation at C-22, C-23; no 5,6-diol | Dihydroxylation of stigmasterol side chain | scispace.com |
Characterization of Synthetic Intermediates and Final Products
The structural elucidation of this compound and its synthetic intermediates is confirmed using a combination of spectroscopic and physical methods. The final products and key intermediates are typically purified by column chromatography and characterized by their melting points and spectral data.
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon skeleton and the stereochemistry of the substituents. Infrared (IR) spectroscopy is used to identify key functional groups, such as the hydroxyl groups.
| Compound | Formula | M.W. ( g/mol ) | Melting Point (°C) | Key Characterization Data | Reference |
| 5α,6α-Epoxystigmast-22-en-3β-ol | C₂₉H₄₈O₂ | 428.70 | - | Major product of m-CPBA epoxidation of stigmasterol. | acs.org |
| 5β,6β-Epoxystigmast-22-en-3β-ol | C₂₉H₄₈O₂ | 428.70 | - | Synthesized via deacetylation of its acetate precursor. | acs.org |
| Stigmastane-3β,5α,6β-triol | C₂₉H₅₂O₃ | 448.72 | 250 - 252 | GC-MS and ¹³C NMR data available. Isolated from various natural sources. | nih.govnih.gov |
Biological Activities and Mechanistic Investigations of Stigmastane 3,5,6 Triol and Its Derivatives
Cellular and Molecular Biological Studies (Non-Clinical)
The naturally occurring steroidal compound, Stigmastane-3,5,6-triol, and its synthetic derivatives have been the subject of various non-clinical studies to elucidate their biological activities at the cellular and molecular level. These investigations have revealed a spectrum of pharmacological properties, including cytotoxic effects against cancer cells, immunomodulatory actions, and antimicrobial capabilities. Furthermore, research has delved into their antioxidant potential and inhibitory effects on key enzymes involved in pathological processes.
In Vitro Cytotoxicity against Cancer Cell Lines
This compound and its derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines in laboratory settings. A derivative, stigmastane-3β,5,6,22,23-pentol, exhibited potent cytotoxic activity against the triple-negative breast cancer (HCC70) cell line, with an effective concentration (EC50) of 16.82 µM. research-nexus.netresearchgate.netresearchgate.netnih.govnih.gov In another study, this compound, isolated from Casearia membranacea, showed cytotoxicity against the P-388 murine leukemia cell line. chemfaces.com
The structural modifications of the parent compound, stigmasterol (B192456), have been shown to significantly enhance its anticancer activity. research-nexus.netnih.gov For instance, while stigmasterol itself was found to be non-toxic to the tested cell lines (EC50 > 250 µM), several of its derivatives displayed improved cytotoxicity. researchgate.netnih.govnih.gov Notably, 5,6-Epoxystigmast-22-en-3β-ol and stigmast-5-ene-3β,22,23-triol showed selectivity and potency against the MCF-7 hormone receptor-positive breast cancer cell line, with EC50 values of 21.92 µM and 22.94 µM, respectively. research-nexus.netresearchgate.netresearchgate.netnih.govnih.gov
Further research has indicated that some stigmasterol derivatives induce cell death in cancer cells. nih.gov For example, 5,6-epoxystigmasta-3β,22,23-triol and stigmast-5-ene-3β,22,23-triol were found to induce a significant level of cell death in the U937 human monocytic cell line. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | EC50 (µM) |
|---|---|---|
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Triple-negative breast cancer) | 16.82 research-nexus.netresearchgate.netresearchgate.netnih.govnih.gov |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Hormone receptor-positive breast cancer) | 21.92 research-nexus.netresearchgate.netresearchgate.netnih.govnih.gov |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Hormone receptor-positive breast cancer) | 22.94 research-nexus.netresearchgate.netresearchgate.netnih.govnih.gov |
| This compound | P-388 (Murine leukemia) | Active (Concentration not specified) chemfaces.com |
Immunomodulatory Properties and Associated Pathways
This compound and its related compounds have been shown to possess immunomodulatory properties, influencing inflammatory responses and cellular signaling pathways. Stigmasterol, the precursor to many of these derivatives, is recognized for its immunomodulatory effects. researchgate.netresearchgate.netnih.govdntb.gov.ua
One of the key mechanisms underlying these properties is the inhibition of pro-inflammatory cytokines. Synthetic stigmastanes have been demonstrated to inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical mediator of inflammation. scispace.com The structural features of these steroids, such as a 5α-hydroxy-6-keto moiety, appear to be important for this inhibitory activity. scispace.com
Derivatives of stigmasterol have also been investigated for their impact on oxidative burst in immune cells. For instance, stigmasta-5,22-dien-3,7-dione displayed moderate inhibitory activity on the oxidative burst of whole blood with an IC50 value of 15.6 ± 2.1 µM, comparable to the anti-inflammatory drug ibuprofen. nih.gov
Furthermore, polyhydric stigmastane-type steroids isolated from Vernonia amygdalina have exhibited anti-neuroinflammatory effects in BV-2 microglia cells. nih.gov One such compound was found to exert its effects by blocking the degradation of IκB and inhibiting the PI3K/AKT and p38 MAPK signaling pathways, all of which are crucial in the inflammatory cascade. nih.gov
Antimicrobial Activity against Bacterial Strains
Research has indicated that stigmastane-type steroids possess antimicrobial activity against various bacterial strains. Stigmasterol itself has been linked to antibacterial activity against several pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhimurium. researchgate.net
Specific stigmastane (B1239390) derivatives have also been evaluated for their antibacterial potential. In a study on compounds isolated from Vernonia kotschyana, two stigmastane-type steroids displayed moderate activity against Escherichia coli ATCC25322, Staphylococcus aureus ATCC25923, Staphylococcus pneumoniae ATCC461916, Pseudomonas aeruginosa HM801, and a clinical strain of Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL. mdpi.com
Similarly, stigmastane derivatives from the roots of Vernonia guineensis exhibited inhibitory activities against enteric bacteria with MIC values ranging from 3.12 to 100 μg/ml. researchgate.net Another study on constituents from the fruits of Ailanthus altissima found that stigmast-5-ene-3beta, 7alpha-diol and stigmast-5-ene-3beta, 7alpha, 20xi-triol exhibited moderate activity against assayed bacteria. researchgate.net
Table 2: Antimicrobial Activity of Stigmastane-Type Steroids
| Compound/Extract | Bacterial Strain(s) | Activity (MIC) |
|---|---|---|
| Stigmastane-type steroids (from Vernonia kotschyana) | E. coli, S. aureus, S. pneumoniae, P. aeruginosa, K. pneumoniae | Moderate (125-500 µg/mL) mdpi.com |
| Stigmastane derivatives (from Vernonia guineensis) | Enteric bacteria | 3.12-100 µg/mL researchgate.net |
| Stigmasterol | E. coli, S. aureus, P. aeruginosa, S. typhimurium | Active researchgate.net |
| Stigmast-5-ene-3beta, 7alpha-diol | Assayed bacteria | Moderate researchgate.net |
| Stigmast-5-ene-3beta, 7alpha, 20xi-triol | Assayed bacteria | Moderate researchgate.net |
Antioxidant Effects and Mechanisms of Action
This compound and its related phytosterols (B1254722) are recognized for their antioxidant properties. cymitquimica.com These compounds can help mitigate oxidative stress, which is implicated in the development of various diseases. jppres.com The antioxidant activities of these compounds are often attributed to their ability to scavenge free radicals and reduce lipid peroxidation. dntb.gov.ua
The antioxidant potential of stigmasterol, a parent compound, has been linked to its ability to lower lipid peroxidation and DNA damage, thereby conferring chemoprotective effects. dntb.gov.ua Extracts from plants of the Sida genus, which are known to contain stigmastane-3-beta,5-alfa,6-beta-triol, have demonstrated significant antioxidant activity. jppres.com This activity is a key focus of research into the pharmacological potential of this genus. jppres.com
Xanthine (B1682287) Oxidase Enzyme Inhibition
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its overactivity can lead to conditions like gout. nih.govmdpi.com Several studies have investigated the potential of stigmastane-type steroids to inhibit this enzyme.
Research on extracts from Sida species, which contain stigmastane-3-beta,5-alfa,6-beta-triol, has explored their inhibitory effects on xanthine oxidase. jppres.com Furthermore, a study on stigmastane-type steroid saponins (B1172615) from Vernonia amygdalina evaluated their inhibitory activities against xanthine oxidase. humg.edu.vn This suggests that compounds within this structural class have the potential to modulate uric acid production. The inhibition of xanthine oxidase is a recognized therapeutic strategy for managing hyperuricemia and gout. nih.govnih.gov
Interaction with Steroid-Modifying Enzymes (e.g., 11 beta-Hydroxysteroid Dehydrogenases Type 1)
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating the local concentration of active glucocorticoids. wikipedia.orgnih.gov A molecular docking study has predicted the interaction of stigmastane derivatives with this enzyme. Specifically, stigmastane-3,6-diol (B12328732) showed a strong binding affinity for human 11β-HSD1, with a predicted binding energy of -9.5 kcal/mol. researchgate.net This suggests that stigmastane-type compounds could potentially modulate the activity of this key steroid-modifying enzyme, which has implications for metabolic and inflammatory conditions.
Studies on Antifertility Activity in Animal Models
Research into the reproductive effects of stigmastane derivatives has identified significant antifertility properties in various animal models. A notable derivative, 5α-stigmastane-3β,5,6β-triol 3-monobenzoate, has been the subject of several investigations, revealing its potential as an interceptive and anti-implantation agent. nih.govnih.govsemanticscholar.org
Studies in mice have demonstrated that this steroid exhibits potent interceptive activity. nih.gov When administered orally as a single dose during the early stages of gestation (days 6-7), it was found to be 100% effective in preventing pregnancy. nih.gov However, its efficacy is time-dependent, as it shows no effect on pregnancy when administered on day 10, 13, or 16. nih.gov The compound's primary mechanism of action appears to be its anti-implantation activity. semanticscholar.orgfahumsci.com Further investigations suggest that the steroid may function by exerting an anti-luteotrophic effect, interfering with the hormonal support necessary for maintaining pregnancy. semanticscholar.org The interceptive effects of the steroid could be nullified by the simultaneous administration of prolactin, progesterone (B1679170), or luteinizing hormone (LH), supporting the anti-luteotrophic hypothesis. nih.gov
In addition to its effects in mice, the compound has been studied in rabbits. It demonstrated interceptive activity when administered in a single dose on day 8 of pregnancy. nih.gov It has also been reported to possess anti-ovulatory activity in rabbits. semanticscholar.org Bioassays indicated that while the compound lacks distinct estrogenic or androgenic properties, it does exhibit some progestational activity in the McPhail test. nih.gov
The table below summarizes the key findings from antifertility studies on 5α-stigmastane-3β,5,6β-triol 3-monobenzoate in animal models.
| Animal Model | Activity Observed | Key Findings | Citations |
| Mice | Interceptive / Anti-implantation | 100% effective when given on days 6-7 of gestation. nih.gov Ineffective if administered on day 10 or later. nih.gov Effect is lost with co-administration of prolactin, progesterone, or LH. nih.gov | nih.govnih.govsemanticscholar.orgfahumsci.com |
| Rabbits | Interceptive / Anti-ovulatory | Effective when administered on day 8 of pregnancy. nih.gov Also demonstrated anti-ovulatory properties. semanticscholar.org | nih.govsemanticscholar.org |
Role in Plant Physiology and Ecological Interactions
This compound and its related compounds are phytosterols found in a variety of plant species, where they are believed to play roles in fundamental physiological processes and ecological interactions. cymitquimica.comnih.gov As steroidal compounds with a stigmastane backbone, they are integral components of plant cell membranes, contributing to the regulation of membrane fluidity. vulcanchem.com Beyond this structural role, they can act as precursors to other bioactive metabolites. vulcanchem.com
The presence of this compound has been documented in various plants, including Breynia fruticosa, Machilus zuihoensis, Casearia membranacea, and papyrus (Cyperus papyrus). nih.govnih.govresearchgate.net Its occurrence in these diverse species suggests potential involvement in common physiological functions, such as cellular signaling pathways and stress responses. cymitquimica.comvulcanchem.com
There is emerging evidence for the role of stigmastane compounds in the ecological interactions of plants, particularly in defense and allelopathy. For instance, certain stigmastane derivatives isolated from the invasive species Ailanthus altissima (Tree of Heaven) are thought to contribute to its herbicidal or allelopathic properties, which allow it to outcompete native vegetation. researchgate.net Similarly, a novel stigmastane derivative isolated from the hulls of rice (Oryza sativa) demonstrated an inhibitory effect on the germination and growth of radish seeds, pointing to a clear allelopathic function. researchgate.net Other related compounds, such as 5α-stigmastane-3,6-dione, found in Eleocharis dulcis, have shown antifeedant activity against insects, highlighting a role in plant defense. chemfaces.com
The table below outlines the known occurrences of this compound and related compounds in various plants and their suggested physiological or ecological roles.
| Plant Species | Compound/Derivative | Suggested Role | Citations |
| Ailanthus altissima | Stigmastane derivatives | Allelopathy / Herbicidal activity | researchgate.net |
| Breynia fruticosa | Stigmastane-3β,5α,6β-triol | Plant metabolite | nih.gov |
| Casearia membranacea | Stigmastane-3β,5α,6β-triol | Plant metabolite, potential defense | vulcanchem.comnih.gov |
| Cyperus papyrus | Sitostane-3,5,6-triol (synonym) | Plant metabolite | researchgate.net |
| Eleocharis dulcis | 5α-Stigmastane-3,6-dione | Antifeedant activity | chemfaces.com |
| Helianthus tuberosus | (3β,5α,6β,24R)-Stigmastane-3,5,6-triol | Plant metabolite | nih.gov |
| Machilus zuihoensis | Stigmastane-3β,5α,6β-triol | Plant metabolite | nih.gov |
| Oryza sativa | Stigmastane derivative | Allelopathy (inhibition of germination/growth) | researchgate.net |
Advanced Analytical Techniques for Stigmastane 3,5,6 Triol Characterization
Spectroscopic Methods for Structure Elucidation
Spectroscopy is the cornerstone for elucidating the molecular structure of Stigmastane-3,5,6-triol. Each method provides unique pieces of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the carbon skeleton and the relative stereochemistry of this compound can be established.
¹H-NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, characteristic signals include those for the methyl groups (singlets for C-18 and C-19, and doublets for the side-chain methyls) and the methine protons associated with the hydroxyl groups (e.g., H-3 and H-6). rsc.orgnih.gov For instance, in a related compound, stigmastane-3β,5,6,22,23-pentol, the proton at the C-3 position appears as a multiplet around 4.09 ppm, while the H-6 proton shows a singlet at 3.53 ppm. nih.gov
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbons bearing the hydroxyl groups (C-3, C-5, and C-6) are of particular diagnostic value, appearing in the downfield region typical for oxygenated carbons. In a stigmastane (B1239390) pentol derivative, these carbons resonate at approximately 67.66 ppm (C-3), 76.07 ppm (C-5), and 75.85 ppm (C-6). nih.gov The remaining aliphatic carbons of the steroid nucleus and the side chain appear at higher fields. nih.gov
Table 1: Representative ¹³C-NMR Chemical Shift Data for a Stigmastane Polyol Derivative
| Carbon Atom | Chemical Shift (δ ppm) |
|---|---|
| C-3 | 67.66 |
| C-5 | 76.07 |
| C-6 | 75.85 |
| C-18 | 12.13 |
| C-19 | 12.42 |
Data adapted from a study on Stigmastane-3β,5,6,22,23-pentol. nih.gov
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. It is often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures.
GC-MS: In GC-MS analysis, this compound is typically derivatized, for example, by silylation, to increase its volatility. rsc.org The resulting mass spectrum shows a molecular ion peak (or a related ion) and a characteristic fragmentation pattern. rsc.org Common fragment ions arise from the loss of water molecules from the triol structure and cleavage of the steroid rings or the side chain. acs.org GC-MS data from the NIST library for Stigmastane-3β,5α,6β-triol shows significant peaks at m/z 430, 412, and 247. nih.gov GC-MS is also a reliable method for assessing the purity of the compound, with purities of 98.0% being reported. rsc.org
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for detecting and identifying this compound in various matrices. acs.orgcontaminantdb.ca Electrospray ionization (ESI) is a common ionization technique used for this type of analysis. acs.org The analysis of a stigmasterol-derived 3,5,6-triol by LC-MS showed characteristic ions at m/z 429 [M-H₂O+H]⁺, 411 [M-2H₂O+H]⁺, and 393 [M-3H₂O+H]⁺. acs.org Tandem MS (MS/MS) experiments can be performed on these precursor ions to generate product ion spectra, which provide further structural confirmation. contaminantdb.ca
Table 2: Key Mass Spectrometry Data for this compound and its Derivatives
| Technique | Observed Ions (m/z) | Interpretation | Reference |
|---|---|---|---|
| GC-MS | 430, 412, 247 | Characteristic fragment ions | nih.gov |
| LC-MS (ESI+) | 429, 411, 393 | Ions corresponding to successive water losses from the protonated molecule | acs.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the hydroxyl and aliphatic C-H bonds.
A broad absorption band in the region of 3400-3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the three hydroxyl groups. cmu.ac.th Strong absorptions around 2850-2950 cm⁻¹ are due to the C-H stretching of the numerous methylene (B1212753) and methine groups in the steroid backbone and side chain. cmu.ac.thresearchgate.net The presence of these distinct peaks provides clear evidence for the triol functionality and the saturated hydrocarbon structure. cmu.ac.thconicet.gov.ar
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and absolute stereochemistry. While specific X-ray crystallographic data for this compound is not widely published, this technique has been used to confirm the structures of other complex natural steroids and related compounds isolated from similar sources. chemfaces.com Obtaining a single crystal of sufficient quality is a prerequisite for this analysis, which, if successful, would unambiguously confirm the configuration of all stereocenters in the molecule.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the isolation of this compound from natural sources and for the verification of its purity.
High-Performance Liquid Chromatography (HPLC) is a key technique for both the purification and purity analysis of this compound. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of steroid compounds. nih.gov
A reported LC-MS method for separating stigmasterol (B192456) oxides, including a 3,5,6-triol, utilized a C18 column with a gradient mobile phase of acetonitrile/formic acid and chloroform. acs.org Under these conditions, the triol was reported to have a retention time of 10.6 minutes. acs.org The purity of this compound standards is often certified using HPLC, with purities greater than 95% being available commercially. sigmaaldrich.com
Table 3: Example HPLC Conditions for the Analysis of a Stigmastane Triol Derivative
| Parameter | Condition |
|---|---|
| Column | Waters Atlantis 5 µm (150 mm × 4.6 mm) |
| Mobile Phase | Gradient of Acetonitrile + 0.1% Formic Acid (A) and Chloroform (B) |
| Flow Rate | 1 mL/min |
| Detection | Photodiode Array (PDA) and ESI-MS |
| Retention Time | 10.6 min |
Data adapted from a study on stigmasterol oxides. acs.org
Gas Chromatography (GC) Applications
Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of sterols and their derivatives, including this compound. Due to the low volatility of steroidal triols, derivatization is typically a necessary step to convert the polar hydroxyl groups into less polar, more volatile ethers, such as trimethylsilyl (B98337) (TMS) ethers. acs.org This process involves reacting the compound with a silylating agent, like a mixture of hexamethyldisilane (B74624) and chlorotrimethylsilane (B32843) in pyridine, to produce derivatives suitable for GC analysis. acs.org
GC-MS analysis has been successfully used to identify this compound (also known as sitostanetriol) in complex natural samples, such as the lipid extracts from papyrus stems. researchgate.net The identification is confirmed by comparing the mass spectrum of the analyte to reference spectra in established databases. The National Institute of Standards and Technology (NIST) library, for instance, contains a reference mass spectrum for this compound, which serves as a crucial resource for its characterization. nih.gov The analysis of various plant extracts by GC-MS has revealed the presence of numerous stigmastane derivatives, highlighting the technique's utility in metabolomic profiling and chemical characterization of natural products. researchgate.netmdpi.com
Table 1: GC-MS Data for this compound
This table is interactive and can be sorted by clicking the column headers.
| Parameter | Value | Source |
|---|---|---|
| Synonym | Sitostane-3,5,6-triol | researchgate.net |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netnih.gov |
| Derivatization | Typically required (e.g., silylation) | acs.org |
| NIST Library ID | 98158 | nih.gov |
| Observed in | Papyrus stem extracts | researchgate.net |
Column Chromatography and Thin-Layer Chromatography (TLC)
Column chromatography is the quintessential technique for the isolation and purification of this compound from natural product extracts or synthetic reaction mixtures. acs.orgnih.gov Silica (B1680970) gel is the most commonly employed stationary phase for the separation of these moderately polar steroids. acs.orgresearchgate.netscirp.org
The purification process involves eluting the compounds from the column using a solvent system, typically a gradient of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). acs.orgnih.gov Researchers have successfully purified this compound and related compounds by starting with a low polarity mobile phase (e.g., 100% hexane (B92381) or hexane with a small percentage of ethyl acetate) and gradually increasing the proportion of the polar solvent. acs.orgresearchgate.netnih.gov For example, a crude product containing this compound was purified on a silica gel column using ethyl acetate as the eluent to yield the pure compound. acs.org In other instances, gradient elution from 20% to 40% ethyl acetate in hexane has been used to purify related stigmastane derivatives. acs.org
Thin-Layer Chromatography (TLC) is used in conjunction with column chromatography. researchgate.netscirp.org It serves as a rapid and effective method for monitoring the progress of the column separation by analyzing the collected fractions. researchgate.net TLC is also used to check the purity of the final isolated compound. researchgate.net The separated spots on the TLC plate are visualized, often using chemical reagents, to assess the composition of each fraction. researchgate.net
Table 2: Exemplary Column Chromatography Systems for this compound and Related Steroids
This table is interactive and can be sorted by clicking the column headers.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Source |
|---|---|---|---|
| This compound | Silica Gel | Ethyl acetate | acs.org |
| Stigmasterol Derivatives | Silica Gel | n-Hexane: Ethyl Acetate (98:2) | nih.gov |
| Stigmasterol Derivatives | Silica Gel | Gradient n-Hexane: Ethyl Acetate (20% to 40%) | acs.org |
| Stigmastane Steroids | Silica Gel (60–120 mesh) | Gradient n-Hexane: Ethyl Acetate (from 95:5 to 50:50) | researchgate.net |
| Epoxide Precursor | Silica Gel | n-Hexane: Ethyl Acetate (80:20) | nih.gov |
| General Steroids | Silica Gel | Gradient n-Hexane: Ethyl Acetate (from 95:5 to 80:20) | scirp.org |
Future Research Directions and Unexplored Avenues for Stigmastane 3,5,6 Triol
Comprehensive Mapping of Biosynthetic Enzyme Systems
A fundamental gap in our knowledge of Stigmastane-3,5,6-triol lies in its biosynthetic pathway. While the general route to phytosterols (B1254722) is understood, originating from the mevalonate pathway and proceeding through intermediates like cycloartenol, the specific enzymatic machinery responsible for the precise hydroxylation at the 3, 5, and 6 positions of the stigmastane (B1239390) core remains to be elucidated. Future research should prioritize the identification and characterization of the cytochrome P450 monooxygenases or other hydroxylases that catalyze these crucial steps. A combination of transcriptomics, proteomics, and enzyme assays in plants or microorganisms known to produce this compound will be instrumental in mapping this pathway. A deeper understanding of these enzymes could pave the way for their use in biocatalytic synthesis.
Design and Synthesis of Novel this compound Analogues with Enhanced Bioactivity
The therapeutic potential of this compound is an area ripe for exploration. Preliminary studies on related stigmasterol (B192456) derivatives have revealed promising cytotoxic activity against various cancer cell lines. A critical future direction involves the rational design and synthesis of novel analogues of this compound to enhance its bioactivity and selectivity. By modifying the hydroxyl groups or the alkyl side chain, medicinal chemists can create a library of derivatives. These new compounds can then be screened for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for any observed bioactivity, guiding the development of more potent and targeted therapeutic agents.
Elucidation of Detailed Molecular Mechanisms in Cellular Pathways
Understanding how this compound interacts with cellular machinery is paramount to harnessing its potential. Future investigations should focus on elucidating the detailed molecular mechanisms through which it exerts its biological effects. It is hypothesized that, like other phytosterols, this compound may influence the fluidity and integrity of cell membranes. Research should explore its impact on membrane-bound proteins, signaling cascades, and transport systems. Identifying specific cellular targets and pathways affected by this compound will provide a clearer picture of its mode of action and could reveal novel therapeutic targets. Techniques such as differential gene expression analysis, proteomics, and cell-based assays will be invaluable in this endeavor.
Application of Chemoinformatics and Computational Chemistry for Predictive Research
The fields of chemoinformatics and computational chemistry offer powerful tools to accelerate research on this compound. Molecular modeling and docking studies can be employed to predict the binding affinity of the compound and its analogues to various protein targets. These in silico approaches can help prioritize the synthesis of the most promising derivatives for biological testing, thereby saving time and resources. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound analogues with their biological activities. This predictive capability will be instrumental in the design of new compounds with optimized properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
